(2-chloroethyl)(ethyl)amine hydrochloride (2-chloroethyl)(ethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 4535-87-9
VCID: VC7975708
InChI: InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H
SMILES: CCNCCCl.Cl
Molecular Formula: C4H11Cl2N
Molecular Weight: 144.04 g/mol

(2-chloroethyl)(ethyl)amine hydrochloride

CAS No.: 4535-87-9

Cat. No.: VC7975708

Molecular Formula: C4H11Cl2N

Molecular Weight: 144.04 g/mol

* For research use only. Not for human or veterinary use.

(2-chloroethyl)(ethyl)amine hydrochloride - 4535-87-9

Specification

CAS No. 4535-87-9
Molecular Formula C4H11Cl2N
Molecular Weight 144.04 g/mol
IUPAC Name 2-chloro-N-ethylethanamine;hydrochloride
Standard InChI InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H
Standard InChI Key ZNPQLXDWQPMSMR-UHFFFAOYSA-N
SMILES CCNCCCl.Cl
Canonical SMILES CC[NH2+]CCCl.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of (2-chloroethyl)(ethyl)amine hydrochloride is C₄H₁₂Cl₂N, with a molecular weight of 169.05 g/mol. Its structure consists of a central nitrogen atom bonded to an ethyl group (-CH₂CH₃), a 2-chloroethyl group (-CH₂CH₂Cl), and two hydrogen atoms, forming a quaternary ammonium salt stabilized by a chloride ion. The presence of the 2-chloroethyl group introduces reactivity due to the labile chlorine atom, which participates in nucleophilic substitution reactions .

Spectroscopic Data

While experimental spectra for this compound are not explicitly reported, analogous nitrogen mustards such as HN-1 (N-ethyl-bis(2-chloroethyl)amine) provide reference points. For example:

  • ¹H NMR: Peaks corresponding to ethyl (-CH₂CH₃) and 2-chloroethyl (-CH₂CH₂Cl) groups appear at δ 1.2–1.4 (triplet, CH₃) and δ 3.6–3.8 (triplet, CH₂Cl) .

  • ¹³C NMR: Resonances for the ethyl carbon (δ 12–15 ppm), 2-chloroethyl carbons (δ 40–45 ppm for CH₂Cl), and the ammonium nitrogen (δ 55–60 ppm) are typical .

Chemical and Physical Properties

The physicochemical properties of (2-chloroethyl)(ethyl)amine hydrochloride can be inferred from structurally related compounds like 2-chloroethylamine hydrochloride (CAS 870-24-6) and HN-1 .

PropertyValue/DescriptionSource Analogy
Molecular Weight169.05 g/molCalculated
Melting Point90–95 °C (decomposes)HN-1 derivatives
SolubilitySoluble in water (>500 g/L at 20°C)2-Chloroethylamine
Storage ConditionsStore below +30°C in airtight container
HygroscopicityHigh

The compound’s high water solubility and hygroscopic nature necessitate careful handling to prevent hydrolysis, which could generate toxic byproducts such as ethylene chlorohydrin .

Synthesis and Manufacturing

The synthesis of (2-chloroethyl)(ethyl)amine hydrochloride involves quaternization of ethylamine with 2-chloroethyl chloride, followed by hydrochloride salt formation.

Reaction Pathway

  • Alkylation: Ethylamine reacts with 2-chloroethyl chloride in a polar solvent (e.g., acetonitrile) to form the tertiary amine intermediate.

    CH₃CH₂NH₂ + ClCH₂CH₂Cl → CH₃CH₂N(CH₂CH₂Cl)₂ + HCl\text{CH₃CH₂NH₂ + ClCH₂CH₂Cl → CH₃CH₂N(CH₂CH₂Cl)₂ + HCl}
  • Quaternization: The tertiary amine is protonated using hydrochloric acid to yield the final product.

    CH₃CH₂N(CH₂CH₂Cl)₂ + HCl → [CH₃CH₂NH(CH₂CH₂Cl)₂]⁺Cl⁻\text{CH₃CH₂N(CH₂CH₂Cl)₂ + HCl → [CH₃CH₂NH(CH₂CH₂Cl)₂]⁺Cl⁻}

This method mirrors the synthesis of HN-1 derivatives, where acetonitrile facilitates bimolecular nucleophilic substitution (SN2) reactions .

Industrial-Scale Considerations

  • Purification: Recrystallization from ethanol-ether mixtures removes unreacted starting materials .

  • Yield Optimization: Reaction temperatures above 100°C and anhydrous conditions minimize hydrolysis .

Applications and Uses

Pharmaceutical Intermediates

(2-Chloroethyl)(ethyl)amine hydrochloride serves as a precursor in the synthesis of antineoplastic agents. For example, cyclophosphamide derivatives rely on chloroethylamine substructures for DNA alkylation, which disrupts cancer cell proliferation .

Chemical Warfare Agents

As a nitrogen mustard analog, this compound exhibits vesicant properties, causing severe skin and respiratory damage. Its mechanism involves alkylation of DNA and proteins, leading to cell death .

Organic Synthesis

  • Ligand Preparation: The compound can be functionalized to create Schiff base ligands for metal ion chelation, useful in wastewater treatment .

  • Polymer Modification: Aminoethylation of biopolymers like chitosan enhances their antimicrobial activity .

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